A Technical Guide to the Synthesis and Characterization of [6R]-5,10-Methylene-tetrahydrofolate
A Technical Guide to the Synthesis and Characterization of [6R]-5,10-Methylene-tetrahydrofolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
[6R]-5,10-Methylene-tetrahydrofolate ([6R]-CH2-H4folate) is a pivotal cofactor in one-carbon metabolism, a fundamental network of biochemical reactions essential for the biosynthesis of nucleotides, amino acids, and for epigenetic regulation.[1] As the natural diastereoisomer, [6R]-CH2-H4folate serves as the direct one-carbon donor for thymidylate synthase in the synthesis of dTMP from dUMP, a critical step in DNA synthesis and repair.[2][3] Its central role in these pathways makes it a key molecule of interest for researchers in biochemistry, oncology, and drug development. This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of [6R]-5,10-methylene-tetrahydrofolate, including detailed experimental protocols, quantitative data, and visual representations of relevant pathways and workflows.
One-Carbon Metabolism Signaling Pathway
The following diagram illustrates the central role of [6R]-5,10-methylene-tetrahydrofolate within the interconnected folate and methionine cycles.
Caption: The central role of [6R]-5,10-methylene-tetrahydrofolate in one-carbon metabolism.
Synthesis of [6R]-5,10-Methylene-tetrahydrofolate
The synthesis of the specific [6R] diastereoisomer of 5,10-methylene-tetrahydrofolate can be achieved through enzymatic methods, which offer high stereospecificity. A common approach involves the use of serine hydroxymethyltransferase (SHMT) with the natural [6R]-tetrahydrofolate as a substrate. Alternatively, a one-pot enzymatic synthesis using dihydrofolate reductase can produce the desired stereoisomer, followed by purification to separate it from any remaining reactants or byproducts.[4]
Experimental Workflow: Enzymatic Synthesis and Purification
The following diagram outlines the general workflow for the enzymatic synthesis and subsequent purification of [6R]-5,10-methylene-tetrahydrofolate.
Caption: Experimental workflow for the synthesis and purification of [6R]-5,10-methylene-THF.
Detailed Experimental Protocol: Enzymatic Synthesis using SHMT
This protocol is adapted from established methodologies for the enzymatic synthesis of folate derivatives.[5][6]
Materials:
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[6R]-Tetrahydrofolate ([6R]-THF)
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L-Serine
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Recombinant Serine Hydroxymethyltransferase (SHMT)
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Pyridoxal 5'-phosphate (PLP)
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Potassium phosphate buffer (50 mM, pH 7.5) containing 10 mM 2-mercaptoethanol
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Trifluoroacetic acid (TFA)
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DEAE-Cellulose chromatography column
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Ammonium bicarbonate buffer gradient (0.01 M to 1 M)
Procedure:
-
Prepare a reaction mixture containing 1 mM [6R]-THF, 5 mM L-Serine, 0.1 mM PLP, and an appropriate amount of SHMT in potassium phosphate buffer.
-
Incubate the reaction mixture at 37°C for 1-2 hours. Monitor the reaction progress by HPLC.
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Stop the reaction by adding TFA to a final concentration of 1% to precipitate the enzyme.
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Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated protein.
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Load the supernatant onto a DEAE-cellulose column pre-equilibrated with 0.01 M ammonium bicarbonate buffer.
-
Elute the product using a linear gradient of 0.01 M to 1 M ammonium bicarbonate buffer.
-
Collect fractions and monitor the absorbance at 280 nm.
-
Pool the fractions containing [6R]-5,10-methylene-tetrahydrofolate.
-
Lyophilize the pooled fractions to obtain the final product as a dry powder.
Characterization of [6R]-5,10-Methylene-tetrahydrofolate
Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized [6R]-5,10-methylene-tetrahydrofolate. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Quantitative Data Summary
The following table summarizes key quantitative data for the characterization of [6R]-5,10-methylene-tetrahydrofolate. Note that specific values may vary depending on the exact experimental conditions.
| Parameter | Method | Typical Value/Range | Reference |
| Purity | HPLC | >95% | [7] |
| Yield | Enzymatic Synthesis | High (dependent on enzyme activity and reaction conditions) | [4] |
| UV-Vis λmax | UV-Vis Spectroscopy | ~290 nm in neutral buffer | [8] |
| Molar Absorptivity (ε) | UV-Vis Spectroscopy | ~32,000 M⁻¹cm⁻¹ at 290 nm | - |
| Molecular Weight | Mass Spectrometry | 457.17 g/mol (monoisotopic mass) | [9] |
| Retention Time | Chiral HPLC | Varies with column and mobile phase; allows separation from [6S] isomer | [7] |
Experimental Protocols for Characterization
1. High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation
A crucial step in characterization is to confirm the diastereomeric purity. This can be achieved using a chiral stationary phase.[7]
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Column: Bovine serum albumin (BSA)-bonded silica column.
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Mobile Phase: Isocratic elution with 25 mM sodium phosphate buffer (pH 7.4).
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Detection: UV detector at 280 nm.
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Expected Outcome: Baseline separation of the [6R] and [6S] diastereoisomers. The biologically inactive [6R]-isomer typically elutes before the active [6S]-isomer of related folate derivatives like 5-methyltetrahydrofolate, though this should be confirmed with standards if available.[7]
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides sensitive and specific detection and quantification.
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LC System: A standard HPLC or UHPLC system.
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Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
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Mobile Phase: A gradient of water and methanol or acetonitrile with an acidic modifier (e.g., 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode.
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MRM Transition: Monitor the transition of the parent ion (m/z 458.2) to a characteristic product ion.
3. UV-Visible Spectroscopy
UV-Vis spectroscopy is used to determine the concentration and confirm the presence of the pterin ring system.
-
Solvent: 50 mM potassium phosphate buffer (pH 7.2) containing 10 mM 2-mercaptoethanol.
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Procedure: Record the absorbance spectrum from 200 to 400 nm.
-
Expected Outcome: An absorbance maximum (λmax) around 290 nm. The concentration can be calculated using the Beer-Lambert law and the molar absorptivity.
4. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information. Due to the complexity of the molecule and potential for degradation, samples should be freshly prepared in a deuterated buffer containing antioxidants.
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Solvent: Deuterated phosphate buffer (e.g., in D₂O) with 2-mercaptoethanol-d₆.
-
Spectra to Acquire: ¹H NMR, ¹³C NMR, COSY, and HSQC.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of [6R]-5,10-methylene-tetrahydrofolate. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals working in the fields of biochemistry, drug discovery, and development. The methodologies outlined herein will enable the reliable production and validation of this critical one-carbon metabolism cofactor for further investigation into its biological roles and therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5,10-Methylenetetrahydrofolate - Wikipedia [en.wikipedia.org]
- 3. Cytoplasmic Serine Hydroxymethyltransferase Regulates the Metabolic Partitioning of Methylenetetrahydrofolate but Is Not Essential in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microscale synthesis of isotopically labeled R-[6-xH]N5,N10-methylene-5,6,7,8-tetrahydrofolate as a cofactor for thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serine hydroxymethyltransferase - Wikipedia [en.wikipedia.org]
- 6. Reactome | 5,10-methyleneTHF polyglutamate + glycine <=> tetrahydrofolate polyglutamate (THF polyglutamate) + serine [reactome.org]
- 7. Resolution of the stereoisomers of leucovorin and 5-methyltetrahydrofolate by chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 10-formyltetrahydrofolate, tetrahydrofolate and 5-methyltetrahydrofolate as major reduced folate derivatives in rat bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P. aeruginosa Metabolome Database: 5,10-Methylene-THF (PAMDB000353) [pseudomonas.umaryland.edu]
